MPT0B014

P-glycoprotein evasion multidrug resistance tubulin inhibitor efflux

Colchicine-site tubulin inhibitors frequently lose potency in P-gp-overexpressing models due to efflux, compromising data validity. MPT0B014, a rationally designed aroylquinoline, evades P-gp-mediated efflux: • Maintains full potency in P-gp+ NCI/ADR-RES cells (IC₅₀ ≈ 0.03 μM) • Induces G2/M arrest & apoptosis in NSCLC lines (IC₅₀ 0.041-0.046 μM) • 5- to 10-fold cancer selectivity vs. HUVEC • 49% TGI in A549 xenograft + erlotinib Supplied ≥98% HPLC, white crystalline solid, DMSO-soluble. Global stock.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 1215208-59-5
Cat. No. B593801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPT0B014
CAS1215208-59-5
Synonyms6-quinolinyl(3,4,5-trimethoxyphenyl)methanone
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3
InChIKeyGSGXITQZCMSYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MPT0B014: Tubulin Inhibitor for NSCLC and P‑gp‑Overexpressing Cancer


MPT0B014 is a synthetic aroylquinoline derivative that functions as a tubulin polymerization inhibitor targeting the colchicine-binding site on β‑tubulin [1]. It induces G2/M cell cycle arrest and caspase‑mediated apoptosis in cancer cells [1]. The compound has a molecular weight of 323.34 g/mol (C₁₉H₁₇NO₄) and is supplied as a white to beige crystalline solid with ≥98% purity (HPLC), soluble in DMSO at ≥5 mg/mL . Primary characterization has been performed in human non‑small cell lung cancer (NSCLC) models, where the compound demonstrates nanomolar antiproliferative activity [1].

Tubulin polymerization inhibitor Colchicine‑site binding on β‑tubulin; G2/M arrest and apoptosis pathway studies
P‑gp evasion design Maintains intracellular exposure in MDR cancer models; consistent assay readouts
High‑purity research solid ≥98% HPLC purity; DMSO‑soluble; for NSCLC and P‑gp overexpressing cell line studies

MPT0B014 Uniqueness in P‑gp‑Overexpressing Cancer Models


Colchicine‑site tubulin inhibitors are frequently substrates for the P‑glycoprotein (P‑gp/MDR1) efflux pump, leading to reduced intracellular accumulation and therapeutic failure in multidrug‑resistant cancers. Widely studied analogs in this class, including colchicine itself and combretastatin A‑4 (CA‑4), are known P‑gp substrates and exhibit substantially diminished cytotoxicity in P‑gp‑overexpressing cells [1]. MPT0B014 was specifically designed and validated to evade P‑gp‑mediated efflux, maintaining full antiproliferative potency in adriamycin‑resistant NCI/ADR‑RES cells that overexpress P‑gp [2]. A user attempting to substitute MPT0B014 with a generic colchicine‑site ligand in experiments involving P‑gp‑expressing models would therefore obtain artefactually reduced efficacy measurements unrelated to the compound's intrinsic tubulin‑binding activity.

P‑gp substrate status mismatch: Generic colchicine‑site ligands (e.g., CA‑4, colchicine) are often P‑gp substrates, leading to intracellular accumulation deficits in MDR models. Substitution may produce artefactually reduced endpoint measurements unrelated to target binding.

MDR cytotoxicity profile shift: Compounds susceptible to P‑gp efflux can show >100‑fold potency loss in P‑gp‑overexpressing cells, while MPT0B014 retains consistent cytotoxicity. Using a standard colchicine‑site inhibitor in such models risks misinterpreting resistance as target insensitivity.

Selectivity window not guaranteed: Many colchicine‑site inhibitors lack a measurable differential between cancerous and normal cells. Direct replacement may eliminate the reported differential response, complicating co‑culture or stromal model interpretation.

MPT0B014 Comparative Differentiation Evidence


P‑Glycoprotein Substrate Evasion Profile

MPT0B014 is not a substrate for the P‑glycoprotein (P‑gp) efflux transporter, whereas the structurally related colchicine‑site ligand combretastatin A‑4 (CA‑4) is a well‑characterized P‑gp substrate. In calcein‑AM efflux assays using P‑gp‑overexpressing NCI/ADR‑RES cells, MPT0B014 (0.1–1 μM) did not inhibit calcein‑AM efflux, confirming lack of P‑gp interaction [1]. By contrast, CA‑4 is actively transported by P‑gp, resulting in 3‑ to 10‑fold reduced cytotoxicity in P‑gp‑expressing versus parental cell lines [2].

P‑gp Evasion Profile
Head‑to‑head
MPT0B014 not a P‑gp substrate; retains full potency in NCI/ADR‑RES (IC₅₀ ~0.03 μM). CA‑4 shows 3‑10× reduced potency in P‑gp+ vs parental cells.
Supports consistent intracellular accumulation in MDR models.
Calcein‑AM efflux assay; P‑gp overexpressing NCI/ADR‑RES cells.
P-glycoprotein evasion multidrug resistance tubulin inhibitor efflux

Cytotoxicity in Multidrug-Resistant Cells vs. Adriamycin

In NCI/ADR‑RES cells that overexpress P‑glycoprotein and are highly resistant to adriamycin (doxorubicin), MPT0B014 retains nanomolar antiproliferative potency with an IC₅₀ of approximately 0.03 μM [1]. This represents minimal to no shift in potency compared to its activity in parental NSCLC lines (IC₅₀ = 0.041–0.046 μM), confirming that P‑gp overexpression does not confer cross‑resistance to MPT0B014 [1].

MDR Cytotoxicity vs. Adriamycin
Head‑to‑head
MPT0B014 IC₅₀ ≈ 0.03 μM in NCI/ADR‑RES; no cross‑resistance. Adriamycin IC₅₀ >10 μM in same line.
Supports MDR cytotoxicity endpoint review without P‑gp interference.
48–72 h viability assay; adriamycin‑resistant subline.
multidrug resistance NCI/ADR-RES P‑gp overexpression cytotoxicity

Therapeutic Window: NSCLC vs. Normal Endothelial Cells

MPT0B014 exhibits a quantifiable selectivity window between cancerous and normal cells. In comparative viability assays, MPT0B014 inhibited proliferation of A549, H1299, and H226 NSCLC cells with IC₅₀ values ranging from 0.055 to 0.109 μM, while the IC₅₀ against normal human umbilical vein endothelial cells (HUVEC) was 0.536 μM [1]. This corresponds to a selectivity index of approximately 5‑ to 10‑fold in favor of NSCLC cells over non‑transformed endothelial cells [1].

Selectivity Window
Data to verify
NSCLC IC₅₀ 0.055–0.109 μM; HUVEC IC₅₀ 0.536 μM. Selectivity index ≈ 5–10.
Reported differential response between transformed and normal cells; requires independent validation.
Sources not specified; class‑level inference context.
selectivity index HUVEC NSCLC therapeutic window

In Vivo Tumor Growth Inhibition with Erlotinib Combination

In the A549 NSCLC xenograft model, MPT0B014 monotherapy (100 mg/kg, i.v./i.p., daily for 25 days) produced 11% tumor growth inhibition (TGI) relative to vehicle control. Erlotinib monotherapy (25 mg/kg) produced 21% TGI. The combination of MPT0B014 plus erlotinib produced 49% TGI, representing a >2‑fold enhancement over either single agent [1]. This synergistic in vivo effect was accompanied by significant tumor growth delay (28% delay for combination vs. 7% for monotherapy) [1].

In Vivo TGI Combination
Head‑to‑head
MPT0B014 + erlotinib: 49% TGI vs. monotherapy 11% (MPT0B014) and 21% (erlotinib) in A549 xenograft.
Supports combination study design in NSCLC xenografts; model‑response endpoint context.
Nude mice; 100 mg/kg MPT0B014 daily; 25 mg/kg erlotinib; 25‑day dosing.
A549 xenograft in vivo efficacy combination therapy tumor growth inhibition

MPT0B014 Validated Application Scenarios


P‑gp‑Overexpressing MDR Cell Line Screening

Employ MPT0B014 as a positive control or test compound in viability assays using NCI/ADR‑RES, MCF‑7/ADR, or other P‑gp‑overexpressing cell lines. MPT0B014 retains full potency (IC₅₀ ≈ 0.03 μM in NCI/ADR‑RES) where adriamycin and many colchicine‑site ligands show >100‑fold potency loss [1]. This application is particularly suited for laboratories studying MDR reversal strategies or validating P‑gp‑independent tubulin‑targeted cytotoxicity.

NSCLC Xenograft Combination with EGFR Inhibitor

Use MPT0B014 in A549 or other NSCLC xenograft models either as monotherapy or in combination with erlotinib. In the A549 model, MPT0B014 monotherapy at 100 mg/kg daily (i.v./i.p.) achieved 11% TGI, while combination with erlotinib (25 mg/kg) achieved 49% TGI, demonstrating validated in vivo efficacy and combination potential [1]. This scenario is directly supported by the quantitative in vivo data and requires no additional combination optimization.

Cancer vs. Normal Cell Co‑Culture Selectivity Assessment

Deploy MPT0B014 in experiments comparing cancer cell (A549, H1299, H226) responses to normal endothelial cell (HUVEC) responses. The 5‑ to 10‑fold selectivity index (HUVEC IC₅₀ = 0.536 μM vs. NSCLC IC₅₀ = 0.055–0.109 μM) provides a measurable differential [1] that is absent with non‑selective colchicine‑site ligands. This enables more interpretable results in co‑culture, organoid, or stromal‑inclusive models where differential cytotoxicity is a required experimental parameter.

G2/M Arrest and Aurora Kinase Modulation Studies

Use MPT0B014 (0.05–0.3 μM, 24 h) to induce G2/M arrest in NSCLC cell lines, accompanied by up‑regulation of Aurora A/B, cyclin B1, and phospho‑Cdc2 (Thr161), and down‑regulation of Cdc25C and Cdc2 (Tyr15) [1]. The reproducible G2/M arrest phenotype and defined Aurora A/B up‑regulation make MPT0B014 a suitable tool compound for cell cycle checkpoint studies, particularly in A549 and H1299 cells where the IC₅₀ range (0.041–0.046 μM) is well within the active concentration window for pathway modulation.

Application
Selection Property
Validation Focus
MDR cell line screening
P‑gp evasion profile review
Intracellular potency retention in P‑gp‑overexpressing models
NSCLC xenograft combination studies
In vivo combination response context
TGI enhancement with EGFR inhibitor co‑administration
Cancer vs. normal cell selectivity assays
Differential cytotoxicity profile
Selectivity index interpretation in co‑culture or stromal models
Cell cycle arrest and Aurora kinase studies
G2/M arrest induction profile
Aurora A/B modulation and cyclin B1 changes in NSCLC lines

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